molecular formula C22H29O4P B12905472 4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

Cat. No.: B12905472
M. Wt: 388.4 g/mol
InChI Key: DQIFJFVDMUUEGD-FRHADCCMSA-N
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Description

4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is a complex organophosphorus compound It is characterized by the presence of a hydroxyphenyl group, a cyclohexyl ring with specific stereochemistry, and a phenylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate typically involves the reaction of 4-hydroxyphenylphosphonic acid with a chiral cyclohexyl derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform. The reaction is carried out at low temperatures to ensure the stereochemical integrity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The phenylphosphonate moiety can be reduced to phosphine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenylphosphonates.

Scientific Research Applications

4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenylphosphonate moiety can interact with metal ions, influencing catalytic processes. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylphosphonic acid: Lacks the cyclohexyl ring and has different reactivity.

    Phenylphosphonic acid: Does not have the hydroxyphenyl group, resulting in different chemical properties.

    Cyclohexylphosphonic acid: Lacks the hydroxyphenyl group and has different biological activity.

Uniqueness

4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is unique due to its combination of a hydroxyphenyl group, a chiral cyclohexyl ring, and a phenylphosphonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H29O4P

Molecular Weight

388.4 g/mol

IUPAC Name

4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxyphenol

InChI

InChI=1S/C22H29O4P/c1-16(2)21-14-9-17(3)15-22(21)26-27(24,20-7-5-4-6-8-20)25-19-12-10-18(23)11-13-19/h4-8,10-13,16-17,21-23H,9,14-15H2,1-3H3/t17-,21+,22-,27?/m1/s1

InChI Key

DQIFJFVDMUUEGD-FRHADCCMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)O)C(C)C

Origin of Product

United States

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